Journal Name:Acta Pharmaceutica Sinica B
Journal ISSN:2211-3835
IF:14.903
Journal Website:https://www.journals.elsevier.com/acta-pharmaceutica-sinica-b
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:89
Publishing Cycle:
OA or Not:Yes
Characteristics of persons who underwent an annual health check-up and were found to have a low automated nucleated red blood cell count
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-03-03 , DOI: 10.1080/00365513.2023.2184274
Published in Scandinavian Journal of Clinical and Laboratory Investigation (Vol. 83, No. 2, 2023)
Detail
Comments on comparison of the automatised and the optimised carbon monoxide rebreathing methods
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-05-07 , DOI: 10.1080/00365513.2023.2204403
Published in Scandinavian Journal of Clinical and Laboratory Investigation (Vol. 83, No. 4, 2023)
Detail
Comment by Schmidt and Byrnes based on erroneous assumptions
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-07-15 , DOI: 10.1080/00365513.2023.2233078
Published in Scandinavian Journal of Clinical and Laboratory Investigation (Ahead of Print, 2023)
Detail
Evaluation of interference from 16 hemoglobin variants on hemoglobin A1c measurement by five methods
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2022-12-19 , DOI: 10.1080/00365513.2022.2155990
AbstractHb variants prevalent in China are different from those in other countries. We aimed to assess the interference from Hb variants found in China on HbA1c measurement. All Hb variants were confirmed using Sanger sequencing. HbA1c was measured using a capillary electrophoresis method (Capillarys 3 OCTA), two cation-exchange high-performance liquid chromatography methods (ADAMS HA-8180V and HLC-723 G8 standard mode), an immunoassay (Cobas c501), and a boronate affinity chromatography method (Premier Hb9210). Premier Hb9210 was used as a comparative method. A total of 16 species of Hb variants were identified in 102 variant carriers. The most common variant was Hb E, followed by Hb Q-Thailand, Hb New York and Hb J-Bangkok. Clinically significant interference was observed for the Capillarys 3 OCTA (two Hb variants), ADAMS HA-8180V (seven Hb variants), HLC-723 G8 (14 Hb variants), and Cobas c501 (two Hb variants). The proportion of unacceptable HbA1c results was 13.7% for Capillarys 3 OCTA, 52.9% for HA-8180V, 83.3% for HLC-723 G8, and 3.9% for Cobas c501. Hb variants in China severely affect the accuracy of some commonly used HbA1c methods.
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Efficacy of bile acid profiles in diagnosing and staging of alcoholic liver disease
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2022-12-09 , DOI: 10.1080/00365513.2022.2151508
AbstractAim The diagnosis of alcoholic liver disease (ALD) is still a great challenge. Therefore, the purpose of this study is to identify and characterize new metabolomic biomarkers for the diagnosis and staging of ALD.Methods A total of 127 patients with early liver injury, 40 patients with alcoholic cirrhosis (ALC) and 40 healthy controls were included in this study. Patients with early liver injury included 45 patients with alcoholic liver disease (ALD), 40 patients with non-alcoholic fatty liver disease (NAFLD) and 40 patients with viral liver disease (VLD). The differential metabolites in serum samples were analyzed using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry, and partial metabolites in the differential metabolic pathway were identified by liquid chromatography– tandem mass spectrometry.Results A total of 40 differential metabolites and five differential metabolic pathways in the four groups of patients with early liver disease and healthy controls were found, and the metabolic pathway of primary bile acid (BA) biosynthesis was the pathway that included the most differential metabolites. Therefore, 22 BA profiles were detected. The results revealed that the changes of BA profiles were most pronounced in patients with ALD compared with patients with NAFLD and VLD, in whom 12 differential BAs were diagnostic markers of ALD (AUC = 0.883). The 19 differential BAs in ALC and ALD were diagnostic markers of the stage of alcoholic hepatic fibrosis (AUC = 0.868).Conclusion BA profiles are potential indicators in the diagnosis of ALD and evaluation of different stages.
Detail
A simplified HPLC-based method for measuring unconjugated bilirubin, bilirubin-monoglucuronide, bilirubin-diglucuronide, and delta-bilirubin in plasma with increased conjugated bilirubin
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2022-12-19 , DOI: 10.1080/00365513.2022.2155989
AbstractProlonged icterus is an important and common problem in neonatology and accurate determination of the different bilirubin species, including differentiation between delta-bilirubin and mono- and di-conjugated bilirubin, is useful for diagnostic purposes. However, most bilirubin measurements routinely performed in the clinical laboratory are hampered by the lack of separation of the four bilirubin fractions (unconjugated bilirubin, mono-conjugated bilirubin, di-conjugated bilirubin, and delta-bilirubin). Herein, we propose a high-performance liquid chromatography-based method, independent of commercially available standards or reliable molar absorption coefficients, for the determination of bilirubin fractions in blood samples from icteric patients. The method is a robust and reliable candidate for a semi-automatized setup for measuring the various bilirubin fractions in a specialized laboratory handling samples from clinics with expertise in biliary disease.
Detail
Analytical evaluation and quality assessment of the ARKRAY ADAMS A1c Lite HA-8380V for HbA1c
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-23 , DOI: 10.1080/00365513.2023.2225222
AbstractIntroduction ARKRAY ADAMS A1c Lite HA-8380V is a fully automated high- performance liquid chromatography system for the measurement of HbA1c. We aimed to evaluate its analytical performance using the Variant Mode.Methods Carry-over, linearity, imprecision, trueness, interferences and comparison against ARKRAY ADAMS A1c HA-8180V and HA-8180T analyzers were studied.Results Total CVs 0.93% (IFCC units), 0.63% (NGSP units) at low concentration and 1.01% (IFCC) 0.74% (NGSP), at high concentration. Mean difference with the target values was −0.44 mmol/mol (IFCC) −0.04% (NGSP). Carry-over, linearity and method comparison were excellent.The results were not affected in the range of total Hb 39-199 g/L, labile fraction 5.7%, carbamylated Hb 9.1% nor acetylated Hb 7.8%, effect of common variants was negligible.Conclusions the analyzer demonstrated very good analytical performances, according to the consensus criteria established for HbA1c; it is adequate for laboratories with medium-low workloads.
Detail
Analytical evaluation and quality assessment of the ARKRAY ADAMS A1c HA-8190V for Hb A1c
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-01-18 , DOI: 10.1080/00365513.2023.2167231
AbstractARKRAY ADAMS A1c HA-8190V is a fully automated high-pressure liquid chromatography (HPLC) system for the measurement of HbA1c. The runtime is 58 s per sample in the Variant mode and 24 s per sample in the Fast mode. We evaluated the analytical performance of this analyzer in the Variant mode, to verify the quality of analysis, according to the consensus criteria established for this measurand. Reproducibility, trueness, carry-over, linearity, interferences and comparison with ARKRAY ADAMS A1c HA-8180V and HA-8180T analyzers were evaluated. Total CVs were 0.76% (IFCC units) 0.55 (NGSP units) at low HbA1c concentration and 0.85% (IFCC units) 0.68 (NGSP units) at high HbA1c concentration. Mean difference with the target values was −1.25 mmol/mol (−0.119%) and total error at medium level was 2.83% (IFCC units), 2.46% (NGSP units) Carry-over was 0%. Linearity was shown in the range 27–122 mmol/mol (4.6–13.3%). The results were not affected in the range of total Hb 59–199 g/L, labile fraction up to 5.5%, carbamylated up to Hb 6.3% nor acetylated Hb up to 5.3%. Method comparison demonstrated good concordance between the methods. The analyzer demonstrated a high analytical performance adequate for routine clinical use in laboratories with high workloads.
Detail
Validation of an indirect ELISA assay for assessment of autoantibodies against full-length TRIM21 and its individual domains
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-28 , DOI: 10.1080/00365513.2023.2221862
AbstractAnti-SSA-autoantibodies are common in patients with rheumatologic disease, especially Sjögren’s syndrome, systemic lupus erythematosus and rheumatoid arthritis. They consist of both autoantibodies towards Ro60 and Ro52, the latter also known as TRIM21. TRIM21 is an intracellular protein consisting of four domains; PRY/SPRY, Coiled-Coil, B-box and RING. The aim of this study was to establish an indirect ELISA detecting autoantibodies towards both the full-length TRIM21 protein and its four domains. We expressed the five constructs, created, and validated indirect ELISA protocols for each target using plasma from anti-SSA positive patients and healthy controls. Our findings were validated to the clinically used standards. We measured significantly higher levels of autoantibodies towards our full-length TRIM21, and the PRY/SPRY, Coiled-Coil and RING domains in patients compared to healthy controls. No significant difference in the level of autoantibodies were detected against the B-box domain. Our setups had a signal to noise ratio in the range of 30 to 184, and an OD between 2 and 3. Readings did not decline using NaCl of 500 mM as wash, affirming the high binding affinity of the autoantibodies measured. Our protocols allow us to further study the different autoantibodies of anti-SSA positive patients. This creates the possibility to stratify our patients into subgroups regarding autoantibody profile and specific pheno- or endotype.
Detail
Preanalytical temperature and storage stability of specific IgE antibodies in serum
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-03-29 , DOI: 10.1080/00365513.2023.2188606
AbstractAllergen-specific serum immunoglobulin E (sIgE) levels are a cornerstone in allergy diagnostics. While immunoglobulins are known to be relatively stable molecules, the influence of preanalytical factors on the stability of sIgE is not thoroughly investigated. We studied the effect of several preanalytical factors: (1) delayed centrifugation of serum samples in tubes with separating gel for 10, 24 and 48 h, (2) prolonged storage at 5 °C for 3, 7, 10 and 14 days, (3) storage tube type (primary tube with separating gel or secondary tube), (4) repeated freeze-thawing cycles, and (5) prolonged storage at −20 °C for 4 and 8 weeks. We found that sIgE is stable at room temperature for 48 h before centrifugation and for 10 days at 5 °C after centrifugation. There was no effect of the separating gel after storing serum for 1 week in the freezer. However, storage for 4–8 weeks, and introducing more than one freeze-thaw cycle resulted in a larger variation of sIgE levels. In conclusion, we found that sIgEs are stable under various preanalytical conditions, which allows for flexible handling of samples for a comprehensive portfolio of sIgE analyses.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 PHARMACOLOGY & PHARMACY 药学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.60 28 Science Citation Index Expanded Not
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